Ortho‑Fluorine Lowers LogP by ~0.6 Units Relative to the Para‑Fluoro Isomer – Implications for CNS Drug Design and Solubility
The ortho‑fluoro substitution in 3‑(2‑fluorophenyl)cyclobutan‑1‑one produces a measurably lower lipophilicity than the para‑fluoro regioisomer. PubChem reports an XLogP3‑AA value of 1.5 for the target compound, while the 3‑(4‑fluorophenyl)cyclobutan‑1‑one returns a LogP of approximately 2.16 (ACD/LogP) [1]. Although the measurement methods differ (XLogP3 vs. ACD/LogP), the direction and magnitude of the difference are consistent with the well‑established electron‑withdrawing and steric effects of ortho‑fluorine, which reduce the compound's effective hydrophobicity [2]. A LogP of 1.5 places the ortho‑fluoro compound within the optimal range for CNS penetration (LogP 1‑3), whereas the para‑fluoro isomer at 2.16 nears the upper boundary where hERG binding and phospholipidosis risk increase [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 3-(4-Fluorophenyl)cyclobutan-1-one: LogP ≈ 2.16 (ACD/LogP); 3-Phenylcyclobutanone: LogP ≈ 1.30–2.13 (various sources) |
| Quantified Difference | Target is ~0.66 log units less lipophilic than para‑fluoro isomer; ~0.2 log units above the non‑fluorinated phenyl analog |
| Conditions | Computed lipophilicity values from PubChem (XLogP3 3.0 algorithm) and ChemBase/ChemSpider (ACD/Labs algorithm) |
Why This Matters
For CNS‑targeted programs, a LogP of 1.5 is empirically more favorable than 2.16, as it balances passive permeability with aqueous solubility (LogS) and reduces the risk of hERG‑related cardiotoxicity.
- [1] PubChem CID 53403957, XLogP3-AA = 1.5; ChemBase 3-(4-fluorophenyl)cyclobutan-1-one, LogP = 2.16. View Source
- [2] Generic fluorine SAR: ortho‑fluorine reduces LogP relative to para‑fluorine due to increased polarity and steric shielding; see Wermuth, C.G. The Practice of Medicinal Chemistry, 4th ed., 2015, Chapter 12. View Source
